2-Hydroxy-5-(4-T-butylphenyl)pyrimidine
Description
2-Hydroxy-5-(4-T-butylphenyl)pyrimidine is a pyrimidine derivative featuring a hydroxyl group at the 2-position and a bulky 4-T-butylphenyl substituent at the 5-position.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)12-6-4-10(5-7-12)11-8-15-13(17)16-9-11/h4-9H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSMSBZRFKCEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680845 | |
| Record name | 5-(4-tert-Butylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111103-69-5 | |
| Record name | 5-(4-tert-Butylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-T-butylphenyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with tert-butylphenyl derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrimidines under palladium catalysis . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-T-butylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-5-(4-T-butylphenyl)pyrimidine.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
2-Hydroxy-5-(4-t-butylphenyl)pyrimidine has been investigated for its role as a pharmacophore in drug development, particularly in targeting specific biological pathways.
Adenosine Receptor Antagonism
Recent studies have highlighted the compound's potential as an antagonist for adenosine receptors (ARs), which play crucial roles in various physiological processes. The functionalization of pyrimidine derivatives allows for the creation of multi-target ligands that can selectively bind to different AR subtypes, such as A1, A2A, A2B, and A3 receptors. These interactions have implications for treating conditions like pain, neurodegenerative diseases, and cancer immunotherapy .
Case Study:
A series of compounds based on the pyrimidine scaffold were synthesized and evaluated for their binding affinity at AR subtypes. The results indicated that modifications at the 5 position significantly influenced receptor selectivity and affinity, suggesting that this compound could be a promising candidate for further development in therapeutic applications .
Biochemical Applications
The compound has also shown promise in biochemical assays related to kinase inhibition.
RET Kinase Inhibition
Research into the inhibition of RET kinase, which is implicated in various cancers, has revealed that derivatives of pyrimidine can effectively inhibit both wild-type and mutant forms of this enzyme. The structure-activity relationship (SAR) studies demonstrated that modifications on the phenyl ring could enhance inhibitory activity against RET-driven cell lines .
Data Table: Inhibitory Activity of Pyrimidine Derivatives on RET Kinase
| Compound ID | Substitution Pattern | IC50 (µM) |
|---|---|---|
| 44 | 4-tert-butylphenyl | 15.82 |
| 59 | Lead compound with optimized substitutions | <10 |
| 7 | Various alkoxy substitutions | >20 |
This table illustrates how specific substitutions affect the potency of pyrimidine derivatives against RET kinase.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science, particularly in the development of organic semiconductors and polymers.
Organic Electronics
The chemical stability and electronic properties of pyrimidine derivatives make them suitable for use in organic electronic devices. Research indicates that incorporating these compounds into polymer matrices can enhance charge transport properties and overall device performance.
Case Study:
A study demonstrated that integrating this compound into a polymer blend improved the efficiency of organic photovoltaic cells by optimizing light absorption and charge mobility .
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-T-butylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrimidine ring play crucial roles in its binding to enzymes and receptors, modulating their activity. The tert-butylphenyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the pyrimidine ring significantly influence physicochemical properties such as solubility, lipophilicity, and electronic characteristics. Below is a comparative analysis with structurally related pyrimidine derivatives:
Table 1: Structural and Molecular Comparison
Key Observations :
- The T-butyl group in the target compound enhances steric bulk and lipophilicity compared to analogs with hydroxymethyl or hydroxyphenyl groups. This may reduce aqueous solubility but improve membrane permeability .
Analysis :
- The hydroxyl group at the 2-position is a common feature in antimicrobial pyrimidines, likely participating in hydrogen bonding with biological targets .
- The T-butyl group may enhance metabolic stability compared to smaller substituents (e.g., hydroxymethyl in ), though this remains speculative without experimental data.
Recommendations :
- Conduct computational studies to predict binding affinities and bioavailability.
- Explore synthetic protocols using T-butylphenyl aldehydes or Grignard reagents.
- Perform comparative bioactivity assays against bacterial and fungal strains.
Biological Activity
2-Hydroxy-5-(4-T-butylphenyl)pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits several promising biological activities, including:
- Anti-inflammatory properties
- Antimicrobial effects
- Potential anticancer activity
These activities are primarily attributed to the compound's unique molecular structure, which allows it to interact effectively with various biological targets.
The mechanism of action of this compound involves:
- Binding to Enzymes and Receptors : The hydroxy group and the pyrimidine ring facilitate binding to specific enzymes and receptors, modulating their activity.
- Stability and Lipophilicity : The tert-butylphenyl group enhances the compound's stability and lipophilicity, promoting interactions with hydrophobic sites in proteins.
1. Anti-inflammatory Activity
The compound has been investigated for its ability to inhibit inflammatory pathways. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. A study reported that derivatives of similar pyrimidines exhibited significant inhibition of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases such as arthritis and asthma .
2. Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, showing comparable results to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| E. faecalis | 40 | Comparable to ceftriaxone |
| P. aeruginosa | 50 | Comparable to ceftriaxone |
| S. typhi | 30 | Comparable to ceftriaxone |
| K. pneumoniae | 19 | Comparable to ceftriaxone |
3. Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. The compound has been tested against various cancer cell lines, showing IC50 values suggesting significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 7 |
| Prostate Cancer | 10 |
| Pancreatic Cancer | 14 |
These findings suggest that the compound could be further explored as a potential chemotherapeutic agent .
Case Studies
- Inhibition of Inflammatory Cytokines : A study demonstrated that compounds similar to this compound inhibited IL-6 and TNF-α production in vitro, showing promise for treating chronic inflammatory conditions .
- Antibacterial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, indicating its potential as an alternative treatment option where conventional antibiotics fail .
Q & A
Basic: What are the optimal synthetic routes for 2-Hydroxy-5-(4-T-butylphenyl)pyrimidine, and how can purity be ensured?
Answer:
The synthesis typically involves coupling a substituted pyrimidine precursor with a 4-T-butylphenyl group. A common approach includes:
- Starting Materials : Use 2-hydroxy-5-bromopyrimidine and 4-T-butylphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction under palladium catalysis .
- Reaction Conditions : Optimize temperature (80–100°C) and solvent (toluene/ethanol) with a base (e.g., Na₂CO₃).
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the T-butyl group (δ ~1.3 ppm for 9H singlet) and hydroxy-pyrimidine ring (δ ~8.5 ppm for aromatic protons).
- IR Spectroscopy : Detect the hydroxyl group (broad peak ~3200 cm⁻¹) and pyrimidine ring vibrations (C=N stretching ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₇N₂O: 233.1284) .
Advanced: How does this compound interact with nucleotide metabolism pathways?
Answer:
The compound may act as a pyrimidine analog, disrupting nucleotide biosynthesis. Key methodologies to study this include:
- Enzyme Inhibition Assays : Test inhibition of dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine synthesis, using spectrophotometric monitoring of NADH oxidation .
- Metabolic Profiling : Use ¹⁴C-labeled glucose in cell cultures to trace incorporation into pyrimidine pools via LC-MS .
Contradictory data may arise from cell-type-specific metabolic flux; validate with CRISPR-edited DHODH-deficient models .
Advanced: What computational strategies predict the compound’s binding affinity to DNA or proteins?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with DNA (e.g., minor groove binding) or enzymes (e.g., thymidylate synthase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., hydrogen bonding with catalytic residues).
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict bioactivity trends .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Answer:
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to identify context-dependent effects.
- Redox Profiling : Measure ROS generation via DCFH-DA fluorescence, as conflicting antioxidant/pro-oxidant results may stem from assay conditions (e.g., serum-free media) .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing T-butyl with methyl) to isolate pharmacophoric groups .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood; the compound may release volatile byproducts (e.g., benzene derivatives) under heat .
- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
Advanced: What role does the T-butyl group play in the compound’s physicochemical properties?
Answer:
- Lipophilicity : The T-butyl group increases logP by ~1.5 units, enhancing membrane permeability (measure via shake-flask method).
- Steric Effects : Reduces enzymatic degradation (e.g., cytochrome P450 metabolism) via steric hindrance, confirmed by microsomal stability assays .
- Crystallinity : Improves thermal stability (TGA analysis shows decomposition >250°C) and facilitates single-crystal XRD for structural validation .
Advanced: How can the compound’s potential as a photosensitizer be evaluated?
Answer:
- UV-Vis Spectroscopy : Measure absorption peaks in the UVA/UVB range (290–400 nm).
- Singlet Oxygen Quantum Yield : Use DPBF (1,3-diphenylisobenzofuran) as a trap; compare degradation rates under LED irradiation .
- DNA Damage Assays : Expose plasmid DNA (e.g., pBR322) to the compound + UV light; analyze strand breaks via agarose gel electrophoresis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
